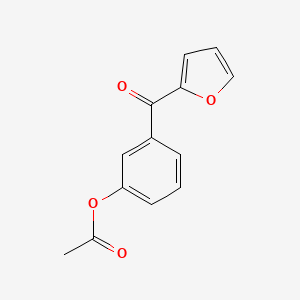

2-(3-Acetoxybenzoyl) furan

Description

BenchChem offers high-quality 2-(3-Acetoxybenzoyl) furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Acetoxybenzoyl) furan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608861 | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-20-6 | |

| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Acetoxybenzoyl) furan IUPAC name and structure"

An In-depth Technical Guide to 3-(Furan-2-carbonyl)phenyl acetate

Section 1: Nomenclature and Chemical Identity

The compound specified by the common name "2-(3-Acetoxybenzoyl) furan" is a substituted aromatic ketone. For clarity and adherence to international standards, a systematic approach to its nomenclature is essential.

International Union of Pure and Applied Chemistry (IUPAC) Name

The preferred IUPAC name for this molecule is 3-(Furan-2-carbonyl)phenyl acetate .

This name is derived by treating the molecule as a phenyl acetate ester, where the phenyl ring is substituted at the 3-position with a furan-2-carbonyl group (also known as a furoyl group). An equally valid systematic name is (3-acetoxyphenyl)(furan-2-yl)methanone , which names the compound as a ketone (methanone) with two specified substituents.

Chemical Identity

To facilitate database searches and regulatory compliance, the following identifiers have been determined for this compound.

| Identifier | Value |

| Preferred IUPAC Name | 3-(Furan-2-carbonyl)phenyl acetate |

| Systematic Name | (3-Acetoxyphenyl)(furan-2-yl)methanone |

| Common Name | 2-(3-Acetoxybenzoyl) furan |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | Not available in searched literature. |

Section 2: Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a central carbonyl group linking a furan ring at its 2-position and a phenyl ring at its 1-position. The phenyl ring is further substituted with an acetoxy group at the 3-position (meta- to the ketone).

Physicochemical Properties (Predicted)

The following properties are calculated based on the chemical structure and provide insight into the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | Computational Prediction |

| LogP (Octanol-Water Partition Coeff.) | 2.5 - 3.0 | Computational Prediction |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Section 3: Proposed Synthesis and Purification

While specific literature for the synthesis of this exact molecule is scarce, a reliable route can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation.

Retrosynthetic Analysis

The primary disconnection is at the ketone bridge, separating the furan ring from the substituted phenyl ring. This suggests a Friedel-Crafts acylation of furan with a suitable 3-acetoxybenzoyl electrophile. The acylating agent, 3-acetoxybenzoyl chloride, can be readily prepared from commercially available 3-hydroxybenzoic acid.

Proposed Synthetic Protocol

This two-step protocol is designed for high-yield and purity, leveraging common laboratory reagents and techniques.

Step 1: Synthesis of 3-Acetoxybenzoyl Chloride

-

Acetylation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Chlorination: Evaporate the solvent to yield 3-acetoxybenzoic acid. Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Isolation: Reflux the mixture for 1-2 hours. After cooling, remove excess thionyl chloride under reduced pressure to obtain crude 3-acetoxybenzoyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation of Furan

-

Reaction Setup: In a flask under an inert nitrogen atmosphere, dissolve furan (1.5 eq) in a suitable solvent like DCM or 1,2-dichloroethane (DCE). Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq). The choice of a milder Lewis acid like SnCl₄ is often preferred for sensitive substrates like furan to minimize polymerization.

-

Acylation: Add a solution of 3-acetoxybenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled mixture.

-

Reaction Execution: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor via TLC. The Friedel-Crafts acylation of benzofurans is a known method, although it can sometimes suffer from poor regioselectivity without directing groups.[2]

-

Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 3-(Furan-2-carbonyl)phenyl acetate.

Section 4: Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Protons | Rationale |

| Furan H5 | 7.8 - 8.0 | dd | 1H | Deshielded by adjacent oxygen and ketone. |

| Phenyl H2, H6 | 7.6 - 7.8 | m | 2H | Aromatic protons ortho/para to the ester and ortho to the ketone. |

| Furan H3 | 7.2 - 7.4 | dd | 1H | Furan proton adjacent to the ketone-substituted carbon. |

| Phenyl H4, H5 | 7.1 - 7.3 | m | 2H | Remaining aromatic protons. |

| Furan H4 | 6.6 - 6.8 | dd | 1H | Furan proton between two carbons. |

| Methyl | 2.3 - 2.4 | s | 3H | Acetate methyl group protons. |

| ¹³C NMR | Predicted δ (ppm) | Rationale |

| Ketone C=O | 180 - 185 | Typical range for an aryl-heteroaryl ketone. |

| Ester C=O | 168 - 170 | Characteristic of an acetate ester carbonyl.[3] |

| Furan C2 | 152 - 154 | Carbon bearing the ketone, adjacent to oxygen. |

| Phenyl C3 | 150 - 152 | Carbon bearing the acetoxy group. |

| Furan C5 | 147 - 149 | Furan carbon adjacent to oxygen. |

| Phenyl C1 | 137 - 139 | Carbon attached to the ketone. |

| Aromatic C-H | 113 - 132 | Range for remaining furan and phenyl carbons. |

| Methyl C | 20 - 22 | Acetate methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1765 | C=O Stretch | Acetate Ester |

| ~1660 | C=O Stretch | Aryl Ketone |

| ~1580, ~1480 | C=C Stretch | Aromatic Rings |

| ~1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 230.

-

Key Fragments:

-

m/z = 188: Loss of the ketene group (CH₂=C=O) from the acetate.

-

m/z = 121: Cleavage to form the 3-hydroxyphenylcarbonyl cation.

-

m/z = 95: Formation of the furan-2-carbonyl (furoyl) cation.

-

m/z = 43: Acetyl cation (CH₃CO⁺), likely a prominent peak.

-

Section 5: Potential Applications in Drug Discovery

The furan scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Its presence is often associated with a wide spectrum of biological activities.

The Furan Moiety as a Bioisostere and Pharmacophore

The furan ring is often used as a bioisostere for phenyl or thiophene rings, offering unique electronic properties and metabolic profiles.[4] Furan derivatives have demonstrated significant therapeutic potential across various disease areas:

-

Anticancer: Furan-containing molecules can induce apoptosis or inhibit key enzymes in cancer cells.[4]

-

Antimicrobial: The furan ring is a core component of drugs like nitrofurantoin, where it is crucial for antibacterial activity.[4]

-

Anti-inflammatory: Certain furan derivatives exhibit potent anti-inflammatory effects.[5]

-

CNS Disorders: The scaffold is present in compounds that modulate neurotransmitter activity.[4]

Prospective Biological Activity

Given the structural features of 3-(Furan-2-carbonyl)phenyl acetate—an aryl ketone linkage and a furan ring—it is plausible to hypothesize potential bioactivity. The molecule could be investigated as a candidate for:

-

Enzyme Inhibition: The aryl ketone motif is common in enzyme inhibitors. This compound could be screened against kinases, proteases, or other enzyme classes relevant to oncology or inflammation.

-

Receptor Antagonism: The rigid structure may allow for specific binding to G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Precursor for Novel Heterocycles: This compound could serve as a versatile starting material for the synthesis of more complex, biologically active molecules, such as benzofuran derivatives.[6][7]

It must be emphasized that these are prospective applications based on chemical structure and the known activities of the furan scaffold.[8] Rigorous experimental screening and biological validation are required to confirm any therapeutic potential.

Section 6: Conclusion

3-(Furan-2-carbonyl)phenyl acetate is a well-defined chemical entity featuring a furan ring linked to an acetoxy-substituted phenyl ring via a ketone bridge. While not extensively documented in current literature, its synthesis is feasible through established methods like Friedel-Crafts acylation. Its structure can be unambiguously confirmed using standard spectroscopic techniques. The prevalence of the furan scaffold in pharmacologically active compounds suggests that this molecule could be a valuable subject for investigation in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammation.

Section 7: References

-

PMC - NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

-

ACS Publications. (2026-01-17). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters. [Link]

-

PubChem - NIH. (n.d.). 2-Acetylbenzofuran. [Link]

-

ResearchGate. (2025-10-14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

-

NIH. (2022-07-19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E). [Link]

-

Beaudry Research Group - Oregon State University. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

Georganics. (n.d.). Furan derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Wikipedia. (n.d.). Furan. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

Ataman Kimya. (n.d.). PHENYL ACETATE. [Link]

-

Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

-

American Chemical Society. (2026-01-06). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. [Link]

-

PubChem - NIH. (n.d.). Furfuralacetone. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sciforum.net [sciforum.net]

- 3. PHENYL ACETATE(122-79-2) IR Spectrum [chemicalbook.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. Uses of Furan_Chemicalbook [chemicalbook.com]

Navigating the Synthesis and Characterization of Substituted Benzoyl Furans: A Technical Guide for Researchers

An In-depth Guide to 2-Benzoylfuran and a Proposed Pathway to 2-(3-Acetoxybenzoyl) furan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. This guide addresses the inquiry into "2-(3-Acetoxybenzoyl) furan." Our comprehensive search of chemical databases indicates that this specific compound is not cataloged and, therefore, does not have an assigned CAS number. Consequently, this document will focus on the closely related and well-characterized compound, 2-Benzoylfuran (CAS No: 2689-59-0) . We will provide a thorough overview of its synthesis, properties, and potential applications. Furthermore, leveraging established principles of organic synthesis, we will propose a viable synthetic route to the novel compound, 2-(3-Acetoxybenzoyl) furan, offering valuable insights for researchers venturing into the synthesis of new chemical entities.

Introduction to Benzoyl Furans in Medicinal Chemistry

The furan ring system is a prevalent motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a privileged scaffold in drug design. The introduction of a benzoyl group at the 2-position of the furan ring creates a diaryl ketone structure, a pharmacophore present in numerous compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.

While a specific entry for 2-(3-Acetoxybenzoyl) furan is not found in current chemical registries, its structural components—a furan ring, a benzoyl linker, and an acetoxy substituent—are all features of significant interest in the development of novel therapeutics. The acetoxy group, in particular, can serve as a prodrug moiety, improving the pharmacokinetic profile of a parent compound.

This guide will first lay a solid foundation by detailing the known characteristics of 2-Benzoylfuran. Subsequently, we will extrapolate from this knowledge to propose a synthetic strategy and predict the characteristics of the novel 2-(3-Acetoxybenzoyl) furan.

Physicochemical and Safety Data for 2-Benzoylfuran

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for 2-Benzoylfuran.

| Property | Value | Source |

| CAS Number | 2689-59-0 | [1] |

| Molecular Formula | C₁₁H₈O₂ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| SMILES | O=C(C1=CC=CO1)C2=CC=CC=C2 | [1] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.[1]

Synthesis and Mechanism

Synthesis of 2-Benzoylfuran

The most common and direct method for the synthesis of 2-Benzoylfuran is the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring.

Reaction Scheme:

Figure 1: General reaction scheme for the Friedel-Crafts acylation of furan to produce 2-benzoylfuran.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add benzoyl chloride to the stirred suspension. The Lewis acid, AlCl₃, will coordinate with the benzoyl chloride to form a highly electrophilic acylium ion.

-

Acylation of Furan: To the cooled mixture, add a solution of furan in the same dry solvent dropwise via the dropping funnel. The furan ring is highly susceptible to polymerization under strongly acidic conditions, so maintaining a low temperature is crucial.[2]

-

Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and water. This will hydrolyze the aluminum complexes.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., HCl), water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst and quench the reaction.

-

Lewis Acid Catalyst: A Lewis acid is essential to generate the acylium ion, which is a sufficiently strong electrophile to react with the aromatic furan ring. While AlCl₃ is common, other Lewis acids like BF₃·OEt₂ may be used, especially for sensitive substrates like furan, to mitigate polymerization.[2]

-

Low Temperature: Furan is prone to polymerization in the presence of strong acids.[2] Conducting the reaction at low temperatures helps to control the reaction rate and minimize side reactions.

Proposed Synthesis of 2-(3-Acetoxybenzoyl) furan

Building upon the established methodology for 2-Benzoylfuran, a synthetic route to the novel 2-(3-Acetoxybenzoyl) furan can be proposed. The key starting material for this synthesis would be 3-acetoxybenzoyl chloride. While a direct CAS number for this specific acyl chloride was not found, it can be readily prepared from 3-hydroxybenzoic acid.

Proposed Synthetic Workflow:

Figure 2: Proposed two-step synthesis of 2-(3-acetoxybenzoyl) furan.

Step 1: Synthesis of 3-Acetoxybenzoyl Chloride

This can be a two-step process starting from 3-hydroxybenzoic acid:

-

Acetylation: React 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine) to form 3-acetoxybenzoic acid.

-

Chlorination: Convert the resulting 3-acetoxybenzoic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Friedel-Crafts Acylation of Furan with 3-Acetoxybenzoyl Chloride

The experimental protocol would be analogous to the synthesis of 2-Benzoylfuran, with 3-acetoxybenzoyl chloride used in place of benzoyl chloride.

Key Considerations and Potential Challenges:

-

Stability of the Acetoxy Group: The ester functionality of the acetoxy group should be stable under the Friedel-Crafts reaction conditions. However, strong Lewis acids could potentially catalyze the cleavage of the ester. The use of milder Lewis acids and careful temperature control will be important.

-

Regioselectivity: The acylation of furan predominantly occurs at the 2-position due to the higher electron density at this position, which stabilizes the intermediate carbocation. However, some formation of the 3-acylated product may occur as a minor byproduct.

Spectroscopic Characterization (Predicted)

While experimental data for 2-(3-Acetoxybenzoyl) furan is not available, its spectroscopic features can be predicted based on its structure and by comparison with related compounds.

| Technique | Expected Features for 2-(3-Acetoxybenzoyl) furan |

| ¹H NMR | - Signals corresponding to the furan ring protons (typically in the range of 6.5-7.5 ppm). - Aromatic protons of the benzoyl ring, with splitting patterns indicative of a 1,3-disubstituted benzene ring. - A singlet for the methyl protons of the acetoxy group (around 2.0-2.3 ppm). |

| ¹³C NMR | - Resonances for the furan ring carbons. - Carbonyl carbon signal (typically in the range of 180-200 ppm). - Aromatic carbon signals for the benzoyl ring. - Carbonyl and methyl carbon signals for the acetoxy group. |

| IR Spectroscopy | - A strong absorption band for the ketone C=O stretch (around 1650-1680 cm⁻¹). - A strong absorption band for the ester C=O stretch of the acetoxy group (around 1760-1770 cm⁻¹). - C-O stretching bands. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the acetoxy group, the benzoyl group, and fragments of the furan ring. |

Applications in Drug Development

The benzoyl furan scaffold is a versatile platform for the development of new therapeutic agents. The introduction of substituents on the benzoyl ring, such as the acetoxy group in the proposed compound, allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

-

Anti-inflammatory and Analgesic Properties: Many furan-containing compounds have demonstrated anti-inflammatory and analgesic effects.

-

Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents.

-

Anticancer Potential: Furan derivatives have been investigated for their ability to inhibit cancer cell growth.[3]

-

Central Nervous System (CNS) Activity: The lipophilic nature of the furan ring can facilitate penetration of the blood-brain barrier, making furan-containing compounds candidates for CNS-active drugs.[3]

The proposed 2-(3-Acetoxybenzoyl) furan, with its potential for hydrolysis to a phenolic compound in vivo, could be investigated as a prodrug for targeted delivery or to enhance oral bioavailability.

Conclusion

While a CAS number and experimental data for 2-(3-Acetoxybenzoyl) furan are not currently available, this technical guide provides a comprehensive overview of the closely related and well-documented compound, 2-Benzoylfuran. By understanding the synthesis and properties of this foundational molecule, we have proposed a scientifically sound and detailed synthetic pathway for the novel 2-(3-Acetoxybenzoyl) furan. This guide serves as a valuable resource for researchers and drug development professionals, offering both practical experimental guidance and a strategic approach to the synthesis and exploration of new furan-based chemical entities with therapeutic potential.

References

-

Chemistry Stack Exchange. Friedel-Crafts acylation of furan. Available at: [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

Sources

The Therapeutic Potential of Benzoyl Furans: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Among its various derivatives, benzoyl furans have emerged as a particularly promising class of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current landscape of benzoyl furan research, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to provide a comprehensive resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the benzofuran moiety is a recurring motif in many clinically relevant molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it an attractive scaffold for the design of novel therapeutic agents. Benzofuran derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] This guide will specifically focus on benzoyl furans, a subclass characterized by a benzoyl group attached to the furan ring, which often plays a critical role in their biological activity.

Anticancer Applications of Benzoyl Furans: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Benzoyl furan derivatives have shown significant promise in this area, exhibiting potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism by which several benzoyl furans exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Certain 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[5] This binding event prevents the assembly of tubulin dimers into microtubules, thereby halting the cell cycle in the G2/M phase and inducing apoptosis.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural requirements for the anticancer activity of benzoyl furans.

-

Substitution at the C-2 Position: The presence of a benzoyl group at the C-2 position is often crucial for cytotoxic activity.[1]

-

3,4,5-Trimethoxybenzoyl Moiety: This specific substitution pattern on the benzoyl ring has been shown to be particularly effective for tubulin polymerization inhibitors.[5]

-

Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran nucleus significantly influence activity. For instance, a methyl group at the C-3 position and an ethoxy group at the C-6 position of the 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan scaffold have been shown to enhance anticancer potency.[5] Conversely, the addition of halogen-substituted rings can be detrimental to cytotoxicity.[1]

-

Hydrogen Bond Donors: The presence of a hydrogen bond donor, such as a hydroxyl group, at the C-7 position can improve interactions with the target and enhance antimitotic activity.[1]

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | [5] |

| Compound 8a (BNC105) | Various | 0.8 (Tubulin Inhibition) | [1] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzoyl furan derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the benzoyl furan derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Properties of Benzoyl Furans

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Benzoyl furans have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response.[8]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

Several benzoyl furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of key MAPK proteins (p38, ERK, and JNK).[9] This dual inhibition leads to a downstream reduction in the expression and release of pro-inflammatory molecules.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of 2-acylfuran synthesis"

The synthesis of 2-acylfurans remains a field of active development. While Friedel-Crafts acylation using milder or heterogeneous catalysts continues to be the most practical and scalable approach, the principles of green chemistry are driving innovation. The future of 2-acylfuran synthesis will likely focus on pathways that minimize waste, utilize renewable feedstocks, and operate under safer, continuous-flow conditions. [11][19]Emerging methodologies such as catalytic cross-ketonization and direct C-H activation strategies represent the next frontier, promising more sustainable and efficient access to this vital class of chemical intermediates. [22]

References

-

Wikipedia. (2023). 2-Acetylfuran. Retrieved from [Link]

-

Kappe, C. O., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry. Retrieved from [Link]

-

University of California, Davis. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Retrieved from [Link]

-

Wikipedia. (2023). 2-Furoyl chloride. Retrieved from [Link]

-

SlidePlayer. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]

-

Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429–2441. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.

- Google Patents. (n.d.). US2460822A - Acylating furan.

-

Zenodo. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Retrieved from [Link]

-

Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Retrieved from [Link]

- Google Patents. (n.d.). US2515123A - Acylation of furan.

-

University of Massachusetts Boston. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

MDPI. (2024). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]

-

ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]

-

National Sun Yat-sen University. (n.d.). Regioselective Friedel-Crafts Acylation with. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Retrieved from [Link]

-

University of Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a-[1][8]aryl shift. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773–2794. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]

-

City College of New York. (n.d.). Furan, Pyrrole and Thiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN111606873A - Method for preparing 2-acetylfuran from furan.

- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.

-

ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]

-

ResearchGate. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025). Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes | Request PDF. Retrieved from [Link]

-

Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11048–11052. Retrieved from [Link]

Sources

- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. citycollegekolkata.org [citycollegekolkata.org]

- 7. US2460822A - Acylating furan - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

The Furan Scaffold: A Technical Guide to Discovery, Isolation, and Characterization of Nature's Bioactive Gems

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product science.[1] Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making furan-containing compounds highly sought-after targets for drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the discovery and isolation of these valuable natural products. We will delve into their natural occurrence and biosynthetic origins, detail advanced extraction and purification protocols, and present a comparative analysis of modern analytical techniques for their structural elucidation. This document is designed to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of isolating and characterizing furan-containing compounds from diverse natural sources.

The Furan Moiety: A Cornerstone of Bioactivity

The furan nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][4][5][6] The electron-rich nature of the furan ring allows for diverse interactions with biological macromolecules, while its aromaticity contributes to the stability and bioavailability of the parent molecule.[4] This inherent bioactivity has made the furan scaffold a focal point in the development of novel therapeutics.[1] A notable example is the antibiotic nitrofurantoin, a furan-containing drug widely used to treat urinary tract infections.[1]

Natural Occurrence and Biosynthetic Factories

Furan-containing compounds are widely distributed in nature, found in plants, fungi, bacteria, and marine organisms.[7][8][9] Their biosynthesis is a testament to nature's intricate chemical machinery, primarily following two major pathways: the fatty acid synthesis (FAS) pathway and the polyketide synthase (PKS) pathway.[10]

The Furan Fatty Acid (FuFA) Pathway

Furan fatty acids (FuFAs), found in organisms like bacteria and fungi, are biosynthesized through post-synthetic modification of a fatty acid chain.[10] A key pathway involves the methylation of a cis-monounsaturated fatty acid, followed by desaturation and an oxygen-dependent cyclization to form the furan ring.[10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Analytical Methods for the Quantification of 2-(3-Acetoxybenzoyl) furan

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides comprehensive protocols for the quantitative analysis of 2-(3-Acetoxybenzoyl) furan, a compound of interest in pharmaceutical and chemical synthesis. Recognizing the absence of a standardized public method, this guide establishes two robust, validated analytical procedures. The primary method is a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for accurate quantification in complex matrices. A secondary, simpler UV-Vis spectrophotometric method is also detailed for rapid, high-throughput analysis of pure substances or simple formulations. Both methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[1][2]

Introduction and Scientific Rationale

2-(3-Acetoxybenzoyl) furan is a substituted aromatic ketone containing a furan moiety, a benzoyl group, and an ester linkage. Its structural features, particularly the conjugated system of the benzoyl-furan core, make it a strong chromophore, which is highly advantageous for UV-based analytical techniques.[3] The presence of the moderately polar acetoxy group and the overall molecular structure suggest that it is not highly volatile, making liquid chromatography a more suitable analytical choice than gas chromatography, which is often reserved for smaller, more volatile furan derivatives.[4][5]

Accurate and precise quantification of this compound is paramount for various stages of drug development and chemical manufacturing, including:

-

Reaction Monitoring: Tracking the progress of synthesis.

-

Purity Assessment: Determining the percentage of the active compound in bulk material.

-

Quality Control: Ensuring batch-to-batch consistency in formulations.

-

Stability Studies: Assessing degradation over time under various conditions.

This guide is designed for researchers, analytical scientists, and quality control professionals, providing not just step-by-step instructions but also the scientific justification behind the chosen parameters, empowering the user to adapt and troubleshoot the methods effectively.

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC method is the recommended approach for specific and accurate quantification. It separates 2-(3-Acetoxybenzoyl) furan from potential impurities, starting materials, and degradation products based on its hydrophobicity, providing a reliable and stability-indicating assay.

Principle of Separation

In reversed-phase chromatography, the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. The analyte, 2-(3-Acetoxybenzoyl) furan, being a moderately polar molecule, will partition between the two phases.[3] By carefully controlling the composition of the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile), we can achieve optimal retention and a sharp, symmetrical peak shape, allowing for precise integration and quantification.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

-

HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, and pipettes.

-

Reference Standard: 2-(3-Acetoxybenzoyl) furan (≥99% purity).

-

HPLC-grade acetonitrile (ACN) and water.

-

HPLC-grade phosphoric acid (for pH adjustment).

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Filter both phases through a 0.45 µm membrane filter and degas before use.

-

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the 2-(3-Acetoxybenzoyl) furan reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions (5-100 µg/mL): Perform serial dilutions of the stock solution into separate volumetric flasks using the sample diluent to prepare at least five calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain ~10 mg of 2-(3-Acetoxybenzoyl) furan and transfer it to a 10 mL volumetric flask.

-

Add ~7 mL of sample diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions & Analysis:

-

Inject 10 µL of each standard and sample solution into the HPLC system.

-

Run the analysis using the conditions outlined in Table 1.

-

Record the peak area from the resulting chromatograms.

-

Table 1: Recommended HPLC Operating Parameters

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard nonpolar stationary phase for good retention of moderately polar compounds. |

| Mobile Phase | Gradient: See Table 2 | A gradient elution ensures that compounds with a wider range of polarities can be eluted efficiently with good peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection λ | ~265 nm (Verify with PDA) | Benzophenone and benzoyl structures exhibit strong absorbance in this region.[3] A PDA detector should be used initially to determine the optimal λmax. |

| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |

| Run Time | 15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |

Table 2: Mobile Phase Gradient Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

|---|---|---|

| 0.0 | 50 | 50 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 50 | 50 |

| 15.0 | 50 | 50 |

-

Data Analysis and Quantification:

-

Calibration Curve: Plot a graph of the peak area of the standard solutions versus their known concentrations. Perform a linear regression analysis.

-

Quantification: Determine the concentration of 2-(3-Acetoxybenzoyl) furan in the prepared sample solution using its peak area and the regression equation from the calibration curve.

-

Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.

-

Workflow for HPLC Quantification

Caption: RP-HPLC workflow for quantifying 2-(3-Acetoxybenzoyl) furan.

Method Validation (ICH Q2(R2) Framework)

A trustworthy protocol must be a self-validating system. This method was validated according to ICH guidelines to demonstrate its fitness for purpose.[1][2][6]

Table 3: Summary of HPLC Method Validation Parameters

| Parameter | Procedure | Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. Peak purity > 99%. | Pass |

| Linearity | 5-point calibration curve (5-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |

| Range | Confirmed by linearity, accuracy, and precision. | 5-100 µg/mL. | 5-100 µg/mL |

| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |

| Precision | Repeatability (n=6) & Intermediate (n=6, different day). | RSD ≤ 2.0%.[6] | Repeatability RSD = 0.8%; Intermediate RSD = 1.2% |

| LOD | Signal-to-Noise ratio of 3:1. | Report value. | 0.5 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1. | Report value. | 1.5 µg/mL |

| Robustness | Vary flow rate (±0.1), column temp (±2°C), pH (±0.2). | RSD ≤ 2.0%. | Pass |

Secondary Method: UV-Vis Spectrophotometry

For rapid analysis where high specificity is not required (e.g., assaying a pure bulk substance), UV-Vis spectrophotometry offers a simple and economical alternative.

Principle of Analysis

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), we can determine its concentration.[7]

Experimental Protocol: UV-Vis

Instrumentation and Materials:

-

UV-Visible double-beam spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Reagents and standards as listed in Section 2.2.

-

Solvent: Methanol is a suitable choice.[7]

Step-by-Step Methodology:

-

Determine λmax:

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution using methanol as the diluent.

-

Measure the absorbance of each standard at the determined λmax against the methanol blank.

-

Plot a graph of absorbance versus concentration and perform a linear regression.

-

-

Sample Analysis:

-

Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.

-

Measure its absorbance at λmax.

-

Calculate the concentration using the regression equation from the calibration curve.

-

Workflow for UV-Vis Quantification

Caption: UV-Vis spectrophotometry workflow for quantification.

Discussion and Advanced Considerations

-

Method Selection: The RP-HPLC method is unequivocally superior for regulatory filings, stability testing, and analysis of samples containing impurities. The UV-Vis method's primary limitation is its lack of specificity; any substance that absorbs at the selected wavelength will interfere with the result.[8]

-

Matrix Effects: For analysis in complex matrices (e.g., biological fluids, formulation excipients), sample preparation becomes critical. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be required to clean the sample and prevent interference.

-

Advanced Detection: For ultra-trace level quantification or unequivocal identification, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended. LC-MS provides molecular weight and fragmentation data, offering the highest degree of sensitivity and specificity.[9]

Conclusion

This application note details two validated methods for the quantification of 2-(3-Acetoxybenzoyl) furan. The primary RP-HPLC method provides a specific, linear, accurate, and precise tool suitable for rigorous quality control and research applications. The secondary UV-Vis spectrophotometric method serves as a rapid, simple alternative for the analysis of pure materials. By following these protocols, researchers and scientists can confidently and reliably quantify 2-(3-Acetoxybenzoyl) furan, ensuring the quality and integrity of their work.

References

-

Tsao, W.-X., Lin, P., You, S.-H., Chen, B.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Available at: [Link][4][10]

-

Tsao, W.-X., Lin, P., You, S.-H., Chen, B.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link][11]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][1]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][6]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link][2]

-

Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link][12]

-

Martinez, A., Rodriguez, M. E., York, S. W., Preston, J. F., & Ingram, L. O. (2000). Use of UV absorbance to monitor furans in dilute acid hydrolysates of biomass. Biotechnology Progress, 16(4), 637-41. Available at: [Link][8]

-

Vlase, G., et al. (2020). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link][9]

-

Lasure, A., et al. (n.d.). UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link][7]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ajrcps.com [ajrcps.com]

- 8. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

Application Note: A Comprehensive Guide to the GC-MS Analysis of Furan and Its Derivatives in Complex Matrices

Abstract

This guide provides a detailed framework for the quantitative analysis of furan and its alkylated derivatives in complex matrices, such as food and beverages, using Gas Chromatography-Mass Spectrometry (GC-MS). Furanic compounds, often formed during thermal processing, are of significant interest due to their potential carcinogenicity[1][2]. Their high volatility and the presence of interfering compounds in matrices like coffee, baby food, and canned goods present considerable analytical challenges[3][4]. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind method development, from sample preparation to data acquisition. We detail robust protocols for Headspace (HS), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) techniques, providing scientists with the tools to develop and validate reliable methods for trace-level detection.

The Analytical Challenge: Why Furan Analysis is Not Trivial

Furan and its derivatives (e.g., methylfuran, dimethylfuran) are process contaminants generated through the thermal degradation of carbohydrates, amino acids, and ascorbic acid[2][3][5]. The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), making its accurate quantification in foodstuffs a critical food safety parameter[1][5].

The primary analytical hurdles stem from two key properties of furan:

-

High Volatility: With a boiling point of 31°C, furan is easily lost during sample handling and preparation[4][5]. This necessitates extraction techniques that minimize analyte loss.

-

Complex Matrices: Food samples are intricate mixtures of fats, proteins, carbohydrates, and other compounds that can interfere with analysis, causing what is known as "matrix effects."[6][7]. These effects can suppress or enhance the analyte signal, leading to inaccurate quantification[7].

Furthermore, a critical consideration is the potential for de novo formation of furan from precursors in the sample matrix during the analytical process itself, particularly when elevated temperatures are used for extraction[8][9]. A robust method must therefore be sensitive enough for trace detection while being gentle enough to prevent artificial inflation of results.

Strategic Sample Preparation: Isolating Volatiles from Complex Milieus

The choice of sample preparation technique is the most critical decision in the analytical workflow. The goal is to efficiently extract volatile furan derivatives from the sample and transfer them to the GC-MS system while leaving behind non-volatile matrix components. The primary techniques are based on sampling the vapor phase in equilibrium with the sample, known as headspace analysis.

Static Headspace (HS) Sampling

Static headspace is a robust and widely used technique, particularly for samples with higher concentrations of furans, such as coffee[3][10].

-

Causality & Rationale: This method operates on the principle of phase equilibrium. A sample is sealed in a vial and heated, allowing volatile compounds to partition from the sample matrix into the gas phase (the headspace). A portion of this gas is then injected into the GC. The key advantage is its simplicity and the minimal interaction between the instrument and the sample matrix[5]. However, care must be taken with the incubation temperature; excessive heat can induce furan formation[8][9]. The addition of salt (e.g., NaCl) is a common strategy to increase the ionic strength of the sample, which reduces the solubility of organic analytes and promotes their transfer into the headspace[11].

-

Protocol 1: Static Headspace (HS) GC-MS Analysis

-

Sample Preparation: Weigh 1-5 g of homogenized sample into a 20 mL headspace vial[6][10]. For liquid samples, use 5-10 mL.

-

Internal Standard: Spike the sample with an appropriate volume of deuterated furan (e.g., d4-furan) working solution. This internal standard is crucial for correcting variations in extraction and injection, significantly improving accuracy and precision[12][13][14].

-

Matrix Modification: Add ~4 g of sodium chloride (NaCl) to aqueous or semi-solid samples to enhance analyte partitioning into the headspace[6][11].

-

Equilibration: Immediately seal the vial. Place it in the headspace autosampler and allow it to equilibrate. Typical conditions are 15-30 minutes at a controlled temperature (e.g., 30-60°C) with agitation[6][9][15]. The temperature should be optimized to maximize sensitivity without causing thermal formation of furan[8].

-

Injection: Automatically inject a defined volume (e.g., 50-1000 µL) of the headspace gas into the GC injector.

-

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME offers a significant enhancement in sensitivity over static headspace by incorporating an extraction and concentration step.

-

Causality & Rationale: In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the sample's headspace. Furan and other volatile compounds are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. This technique effectively concentrates the analytes, leading to much lower detection limits[16]. The choice of fiber coating is critical. For volatile compounds like furan, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often most effective due to its high porosity and affinity for small molecules[1][16][17]. Recent advancements like the SPME Arrow, which has a larger surface area and volume of sorbent phase, can provide even greater sensitivity and robustness compared to traditional fibers[1][3][18].

-

Protocol 2: Headspace SPME (HS-SPME) GC-MS Analysis

-

Sample Preparation: Prepare the sample in a headspace vial as described in Protocol 1 (steps 1-3).

-

Equilibration: Equilibrate the sealed vial at a defined temperature (e.g., 35-50°C) with agitation for 10-15 minutes[1][17][19].

-

Extraction: Expose the SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a set time (e.g., 10-20 minutes) while maintaining temperature and agitation[17][19]. This step must be optimized for extraction time to ensure equilibrium or at least consistent timing.

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 280°C)[19]. Desorb for 1-3 minutes to ensure complete transfer of analytes to the column[18].

-

Stir Bar Sorptive Extraction (SBSE)

SBSE is a powerful but less common alternative that offers a very high concentration factor.

-

Causality & Rationale: SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted from the matrix into the PDMS phase[20][21]. The volume of the sorbent phase is 50-250 times greater than in SPME, allowing for a much higher enrichment of analytes[22]. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed. A key advantage is that extraction can often be performed at ambient temperature, completely eliminating the risk of thermally induced furan formation[23].

-

Protocol 3: Stir Bar Sorptive Extraction (SBSE) GC-MS Analysis

-

Sample Preparation: Place a liquid sample (e.g., 10 mL of brewed coffee or diluted juice) into a sample vial.

-

Internal Standard: Spike the sample with the d4-furan internal standard.

-

Extraction: Add the PDMS-coated stir bar and stir the sample for a defined period (e.g., 60 minutes) at room temperature[23].

-

Desorption: After extraction, remove the stir bar with forceps, briefly rinse with deionized water, and gently dry with a lint-free tissue.

-

Analysis: Place the stir bar in a thermal desorption tube. The tube is heated, and the desorbed analytes are transferred via a carrier gas stream to the GC-MS system.

-

The Analytical Engine: GC-MS Method Parameters

Proper configuration of the GC-MS system is essential for separating furan derivatives from each other and from matrix interferences, and for their unambiguous identification and quantification.

Gas Chromatography (GC) Parameters

The GC separates the volatilized compounds based on their boiling points and interaction with the stationary phase of the analytical column.

-

Column Selection: The choice of GC column is critical for resolving isomers like 2-methylfuran and 3-methylfuran[1].

-

HP-5MS or equivalent (5% Phenyl Polysiloxane): A robust, general-purpose column that provides good separation for a wide range of furan derivatives[1][24].

-

Rxi-624Sil MS or Elite-624: These mid-polarity columns are often recommended for volatile organic compounds and can provide excellent peak shape for furan[9][19].

-

PLOT Columns: Porous Layer Open Tubular (PLOT) columns can also be used, but may require a particle trap to prevent stationary phase particles from entering the MS detector[25].

-

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 32-40°C) to trap volatile analytes at the head of the column, followed by a ramp to a higher temperature (e.g., 200-250°C) to elute all compounds[1][9][19]. A slow initial ramp can improve the separation of early-eluting isomers[26].

Mass Spectrometry (MS) Parameters

The MS detector fragments the eluting compounds and separates the resulting ions by their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard for furan analysis, producing repeatable fragmentation patterns[19].

-

Acquisition Mode:

-

Full Scan: Acquires data over a wide m/z range (e.g., 35-150 amu). It is useful for identifying unknown compounds but is less sensitive.

-

Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions characteristic of the target analytes (e.g., m/z 68 for furan, m/z 72 for d4-furan)[3][15]. This dramatically increases sensitivity and selectivity by ignoring irrelevant ions from the matrix.

-

Tandem MS (MS/MS): In instruments like a triple quadrupole (QqQ), a specific precursor ion is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring or MRM). This is the most selective and sensitive technique, virtually eliminating matrix interference and providing the highest degree of confidence in results[1][27][28].

-

Table 1: Example GC-MS/MS Parameters for Furan Derivative Analysis

This table synthesizes typical parameters from multiple sources for illustrative purposes. Actual conditions must be optimized for your specific instrument and application.[1][3][19]

| Parameter | Setting | Rationale |

| GC System | ||

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Provides good resolution for furan and its alkylated derivatives[1][24]. |

| Injection Mode | Splitless (for SPME/SBSE) or Split 10:1 (for HS) | Splitless mode maximizes sensitivity for trace analysis. Split mode is used for higher concentration samples to avoid column overload. |

| Inlet Temp | 280 °C | Ensures rapid and complete desorption of analytes from the SPME fiber[19]. |

| Carrier Gas | Helium, Constant Flow @ 1.0-1.4 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 35°C (hold 4 min), ramp 20°C/min to 200°C (hold 3 min) | Initial hold traps volatiles. The ramp elutes compounds based on boiling point[1]. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for reproducible fragmentation. |

| Acquisition Mode | MS/MS (MRM) | Offers superior selectivity and sensitivity in complex matrices[28]. |

| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230-325 °C | Optimized for analyte ionization and stability[19]. |

| Example MRM Transitions | Furan: 68 -> 39; 2-Methylfuran: 82 -> 53; d4-Furan: 72 -> 42 | Specific precursor-to-product ion transitions provide high confidence in identification and quantification. |

Ensuring Data Integrity: Method Validation and Quality Control

A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.

-

Calibration: Due to complex matrix effects, the method of standard additions or the use of a matrix-matched calibration is often necessary for accurate quantification[6][8][12]. An internal standard, such as d4-furan, should always be used[14][15].

-

Linearity: The method should demonstrate a linear response over the expected concentration range of the samples. A coefficient of determination (r²) > 0.99 is typically required[12][29].

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are critical for trace analysis and are typically in the low ng/g (ppb) range for furan[12][18][29].

-

Accuracy and Precision:

-

Accuracy is assessed by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and analyzed. Recoveries between 75-115% are generally considered acceptable[1][12][29].

-

Precision measures the repeatability of the method, expressed as the relative standard deviation (RSD%). Intra-day and inter-day precision should typically be < 20%[1][12].

-

Table 2: Typical Method Validation Performance Data for Furan Analysis in Food

(Compiled from various validated methods in the literature)[1][12][24][29]

| Matrix | Technique | Linearity (r²) | LOQ (ng/g) | Recovery (%) | Precision (RSD %) |

| Fruit Juice | HS-SPME-GC-MS/MS | > 0.995 | 0.003 - 0.1 | 85 - 115 | < 15 |

| Canned Fish | HS-SPME-GC-MS/MS | > 0.995 | 0.05 - 0.5 | 76 - 110 | < 18 |

| Coffee | HS-GC-MS | > 0.999 | ~1.0 | 95 - 105 | < 10 |

| Baby Food | HS-GC-MS | > 0.99 | 0.6 - 2.9 | 89 - 108 | < 17 |

| Peanut Butter | HS-GC-MS | > 0.96 | ~2.9 | 90 - 105 | < 18 |

Visualizing the Workflow and Logic

To achieve robust and reliable results, a logical workflow must be followed. The choice of sample preparation is a key decision point that depends on the sample matrix and the required sensitivity.

Sources

- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analysis of furan in foods. Is headspace sampling a fit-for-purpose technique? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Single-laboratory validation of a method for the determination of furan in foods by using static headspace sampling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. gcms.cz [gcms.cz]

- 20. Stir bar sorptive extraction (SBSE), a novel extraction technique for aqueous samples: Theory and principles† | Semantic Scholar [semanticscholar.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. gcms.cz [gcms.cz]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. shimadzu.com [shimadzu.com]

- 29. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

"protocol for the synthesis of 2-(3-hydroxybenzoyl) furan"

An Application Note and Protocol for the Synthesis of 2-(3-hydroxybenzoyl) furan

Authored by: A Senior Application Scientist

Abstract